N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H18FN3O4S3 and its molecular weight is 479.56. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Processes and Synthetic Methodologies
Catalytic Asymmetric Additions
A study demonstrated the use of chiral phosphoric acid (CPA)-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, facilitating access to sulfone and fluorine incorporating quaternary stereocenters (Bhosale et al., 2022).
Vinyl Fluoride Synthesis
Research outlined a new route to vinyl fluorides via the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, indicating the utility of fluoromethyl phenyl sulfone in synthetic chemistry (Mccarthy et al., 1990).
Regio- and Enantioselective Allylic Alkylation
A study showcased iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, leading to fluorobis(phenylsulfonyl)methylated compounds with potential pharmaceutical applications (Liu et al., 2009).
Biological and Chemical Interaction Studies
COX-2 Inhibition
Research into the methanesulfonamide group's effect on COX-2 inhibitory activity highlighted the potential for designing potent and selective inhibitors, indicating potential therapeutic applications (Singh et al., 2004).
Corrosion Inhibition
Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides revealed their effectiveness as corrosion inhibitors for mild steel, showcasing the compound's utility in industrial applications (Olasunkanmi et al., 2016).
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities, with some showing promising activity against cancer cell lines, illustrating the compound's potential in cancer research (Mert et al., 2014).
properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S3/c1-30(25,26)23-16-8-4-14(5-9-16)18-13-19(20-3-2-12-29-20)24(22-18)31(27,28)17-10-6-15(21)7-11-17/h2-12,19,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDZLVJHVLALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.